molecular formula C2H10O5Si2 B15460977 Dimethyldisiloxane-1,1,3,3-tetrol CAS No. 61184-38-1

Dimethyldisiloxane-1,1,3,3-tetrol

Cat. No.: B15460977
CAS No.: 61184-38-1
M. Wt: 170.27 g/mol
InChI Key: PPUSKXCVYQTPRH-UHFFFAOYSA-N
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Description

Dimethyldisiloxane-1,1,3,3-tetrol is an organosilicon compound characterized by a disiloxane backbone (Si–O–Si) with two methyl groups and four hydroxyl (–OH) groups attached to the silicon atoms (structure: HO–Si(CH₃)₂–O–Si(CH₃)₂–OH). It is synthesized via hydrolysis of precursors such as 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane, as demonstrated in X-ray crystallography studies . The hydroxyl groups confer high polarity and hydrogen-bonding capacity, making it soluble in polar solvents like water or alcohols. Its applications span polymer chemistry, where it serves as a crosslinking agent, and materials science for surface modification due to its reactive –OH groups.

Properties

CAS No.

61184-38-1

Molecular Formula

C2H10O5Si2

Molecular Weight

170.27 g/mol

IUPAC Name

[dihydroxy(methyl)silyl]oxy-dihydroxy-methylsilane

InChI

InChI=1S/C2H10O5Si2/c1-8(3,4)7-9(2,5)6/h3-6H,1-2H3

InChI Key

PPUSKXCVYQTPRH-UHFFFAOYSA-N

Canonical SMILES

C[Si](O)(O)O[Si](C)(O)O

Origin of Product

United States

Comparison with Similar Compounds

1,3-Divinyltetramethyldisiloxane (CAS 2627-95-4)

  • Structure : Replaces hydroxyl groups with vinyl (–CH=CH₂) substituents.
  • Molecular Formula : C₈H₁₈OSi₂ .
  • Key Differences: Reactivity: Vinyl groups enable participation in hydrosilylation and polymerization reactions, unlike the tetrol’s hydroxyl-driven reactivity . Physical Properties: Lower polarity due to non-polar vinyl groups; insoluble in water but miscible with organic solvents .
  • Applications : Used in silicone rubber production and as a precursor for functionalized siloxanes .

1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane (CAS 18186-97-5)

  • Structure : Methoxy (–OCH₃) groups replace hydroxyls.
  • Molecular Formula : C₆H₁₈O₅Si₂ .
  • Key Differences: Solubility: Hydrophobic due to methoxy groups; logPₒcₜ/waₜ = 0.726 . Stability: Less prone to hydrolysis compared to the tetrol, making it suitable as a solvent in non-aqueous reactions .
  • Applications: Intermediate in organosilicon synthesis and stabilizer for silicone resins.

1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane (CAS 807-28-3)

  • Structure : Phenyl (C₆H₅) groups replace hydroxyls.
  • Molecular Formula : C₂₆H₂₆OSi₂ .
  • Key Differences :
    • Thermal Stability : Enhanced by bulky phenyl groups, with higher melting and boiling points than the tetrol .
    • Electronic Properties : Electron-withdrawing phenyl groups reduce nucleophilicity compared to the tetrol’s –OH .
  • Applications: Used in high-temperature lubricants and as a monomer for aromatic siloxane polymers .

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (CAS 69304-37-6)

  • Structure : Chlorine atoms and isopropyl groups replace hydroxyls.
  • Molecular Formula: Not explicitly provided, but inferred as C₁₄H₃₀Cl₂OSi₂ .
  • Key Differences :
    • Solubility : Miscible with organic solvents (e.g., toluene, ether) but insoluble in water .
    • Reactivity : Chlorine atoms enable nucleophilic substitution, contrasting with the tetrol’s acid-base reactivity .
  • Applications : Solvent in chromatography and stabilizer for silicone emulsions .

1,1,3,3-Tetrakis(4-fluorophenyl)-1,3-dimethyldisiloxane (IN-G7072)

  • Structure : Fluorophenyl (C₆H₄F) groups replace hydroxyls.
  • Molecular Formula: Not explicitly provided, but structurally analogous to the tetraphenyl derivative with fluorine substituents .
  • Key Differences :
    • Electronic Effects : Fluorine atoms increase electronegativity, enhancing thermal and oxidative stability compared to the tetrol .

Research Findings and Implications

  • Reactivity Trends : Hydroxyl groups in the tetrol facilitate acid-catalyzed condensation reactions, while vinyl, methoxy, or chloro substituents enable distinct pathways like polymerization or nucleophilic substitution .
  • Thermal Behavior : Bulky substituents (e.g., phenyl, fluorophenyl) enhance thermal stability, making these derivatives suitable for high-performance materials .
  • Environmental Impact : The tetrol’s polarity may lead to higher biodegradability compared to hydrophobic analogs like the tetramethoxy or tetraphenyl derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyldisiloxane-1,1,3,3-tetrol, and how do reaction conditions affect yield?

  • The synthesis typically involves hydrolysis of halogenated precursors (e.g., 1,3-dichloro-1,1,3,3-tetramethyldisiloxane) under controlled pH and temperature. For example, describes using tetraisocyanato derivatives to generate disiloxane polyols via hydrolysis, with yields optimized by slow addition of water in anhydrous solvents like THF. Side reactions (e.g., uncontrolled polymerization) are mitigated by maintaining temperatures below 0°C .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • 29Si NMR is critical for identifying silicon environments, with chemical shifts typically between -10 to -30 ppm for hydroxylated siloxanes. X-ray crystallography (as in ) resolves bond angles and hydrogen-bonding networks, revealing planar Si-O-Si geometries and intermolecular O-H···O interactions. FTIR confirms hydroxyl groups via broad O-H stretches (~3200 cm⁻¹) and Si-O-Si asymmetric vibrations (~1050 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • This compound is hygroscopic and prone to condensation reactions. Storage under inert gas (N₂/Ar) at -20°C in amber glass vials minimizes degradation. and emphasize avoiding moisture and heat, as these accelerate siloxane bond rearrangement or gelation .

Advanced Research Questions

Q. What role does this compound play in catalytic systems, particularly in hydrosilylation?

  • The compound acts as a precursor for platinum(0) complexes (e.g., Pt-DVTMDS in ), which catalyze hydrosilylation of alkenes. The hydroxyl groups stabilize Pt nanoparticles via coordination, enhancing catalytic activity and selectivity. Reaction efficiency depends on solvent polarity (e.g., toluene > hexane) and Si-H bond accessibility .

Q. How can its structural motifs be leveraged in designing silicon-based polymers with tailored properties?

  • The tetrol’s four hydroxyl groups enable crosslinking in silicone resins, improving thermal stability (up to 300°C). highlights its use in polyamide dendrimers, where iterative amidification with adipoyl chloride creates hyperbranched architectures. Molecular weight and branching density are controlled by stoichiometric ratios and reaction time .

Q. What are the challenges in analyzing its interactions with metal ions, and how can they be addressed?

  • Silanol groups (-Si-OH) chelate metal ions (e.g., Al³⁺, Fe³⁺), but competing hydrolysis complicates analysis. Isothermal titration calorimetry (ITC) in anhydrous DMF quantifies binding constants, while EXAFS spectroscopy probes local coordination environments. notes that pH adjustments (neutral to mildly acidic) minimize metal hydroxide precipitation .

Q. How does its electrochemical behavior impact applications in energy storage materials?

  • In lithium-ion batteries, the compound forms protective SEI layers on cathodes (e.g., LiNi₀.₅Mn₁.₅O₄), reducing electrolyte decomposition. demonstrates that adding 1 vol% improves capacity retention to 81.2% at 55°C via controlled oxidation at >4.5 V vs. Li/Li⁺. Cyclic voltammetry in 1 M LiPF₆/EC:DEC (1:1) confirms redox inactivity within the operational voltage window .

Methodological Considerations

  • Contradictions in Data : and report conflicting optimal temperatures for synthesis (0°C vs. room temperature). This discrepancy likely arises from precursor reactivity differences, necessitating pilot studies for each derivative .
  • Safety Protocols : , and 22 mandate PPE (nitrile gloves, face shields) due to skin irritation risks. Spill management requires vermiculite absorption, not water, to prevent exothermic reactions .

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